molecular formula C11H13NO5 B1278760 4-Butoxy-3-nitrobenzoic acid CAS No. 4906-28-9

4-Butoxy-3-nitrobenzoic acid

Cat. No. B1278760
CAS RN: 4906-28-9
M. Wt: 239.22 g/mol
InChI Key: WMMDYUIWNRMKKM-UHFFFAOYSA-N
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Description

4-Butoxy-3-nitrobenzoic acid is a chemical compound that is structurally related to various benzoic acid derivatives. While the specific compound 4-butoxy-3-nitrobenzoic acid is not directly mentioned in the provided papers, the related compounds discussed offer insights into the chemical behavior and properties that can be associated with benzoic acid derivatives. These compounds are of interest in various fields, including materials science and medicinal chemistry, due to their potential applications in liquid-phase peptide synthesis and as inhibitors for proteins like influenza virus neuraminidase .

Synthesis Analysis

The synthesis of related compounds, such as 4-(Boc-aminoacyloxymethyl)-3-nitrobenzoic acids, involves the coupling of Boc-protected amino acids with polyethylene glycol derivatives. This process is achieved using the dicyclohexylcarbodiimide method, which has been shown to yield better results in terms of coupling efficiency and purification compared to previous methods. The synthesis route is demonstrated by the reaction of the 4-carboxy-2-nitrobenzyl ester of Boc-alanine with glycylpolyethylene glycol, resulting in excellent yield .

Molecular Structure Analysis

The molecular structure of compounds similar to 4-butoxy-3-nitrobenzoic acid, such as 4′-cyanophenyl-4-n-butoxybenzoate, has been determined using single-crystal X-ray diffraction. These structures often exhibit interesting conformations, such as the gauche-conformation of the butoxy group. The arrangement of molecules in layers and the presence of specific intermolecular contacts, like cyano-cyano contacts, are also notable features that can influence the physical properties and reactivity of these compounds .

Chemical Reactions Analysis

The chemical reactivity of benzoic acid derivatives is influenced by the substituents on the benzene ring. For instance, the presence of a nitro group can significantly affect the electron distribution within the molecule, which in turn can alter its reactivity in various chemical reactions. The acetylamino and hydroxy groups, as seen in 4-(acetylamino)-3-hydroxy-5-nitrobenzoic acid, can participate in hydrogen bonding, which is crucial for the formation of dimeric structures and can impact the compound's solubility and interaction with other molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoic acid derivatives are closely related to their molecular structure. The crystallography of these compounds, such as 3,4-Di-t-butylbenzoic acid, reveals that the benzene ring can experience out-of-plane distortion, which can affect the compound's stability and reactivity. The physical properties, such as melting point, solubility, and crystal packing, are determined by the molecular conformation and the types of intermolecular forces present, such as hydrogen bonding and van der Waals interactions .

Scientific Research Applications

1. Mediated Electrochemical Processes

4-Nitrotoluene, which can be chemically oxidated to form 4-nitrobenzoic acid, demonstrates the potential use of 4-nitrobenzoic acid derivatives like 4-Butoxy-3-nitrobenzoic acid in mediated electrochemical processes. Such processes involve the use of phase transfer agents and hexavalent chromium in a sulfuric medium, highlighting their role in the electrochemical industry (Lapicque & Storck, 1985).

2. Solubility and Thermodynamic Modeling

The solubility of 3-methyl-4-nitrobenzoic acid, a compound structurally similar to 4-Butoxy-3-nitrobenzoic acid, in various organic solvents has been studied. This research is crucial for understanding the solubility properties of similar nitrobenzoic acid derivatives in different solvents, which is vital for their application in various scientific and industrial processes (Wu et al., 2016).

3. Abraham Model Solute Descriptors

The Abraham model solute descriptors for 3-methyl-4-nitrobenzoic acid have been computed from measured solubility data. This computational approach provides insights into the solubility characteristics of related compounds like 4-Butoxy-3-nitrobenzoic acid, which is essential for their use in chemical and pharmaceutical formulations (Acree et al., 2017).

4. Biochemical Applications

5,5′-Dithiobis(2-nitrobenzoic acid), a related compound, has been synthesized for the determination of sulfhydryl groups in biological materials. This indicates the potential of similar nitrobenzoic acid derivatives, like 4-Butoxy-3-nitrobenzoic acid, in biochemical assays and applications (Ellman, 1959).

5. Photophysical and Redox Processes

Studies on the (4-nitrobenzoate)Re(CO)(3)(azine) complexes provide insights into the charge-transfer processes involving 4-nitrobenzoate, a similar compound to 4-Butoxy-3-nitrobenzoic acid. Such research helps in understanding the photophysical and redox behaviors of nitrobenzoic acid derivatives, which are crucial in the development of photovoltaic and electronic devices (Féliz & Ferraudi, 1998).

6. Antimicrobial Activity

Research on β-N-(Benzoyl)Hydrazides of 4-Aryl-2-hydroxy-4-oxo-butenoic (Aroylpyruvic) Acids involving 3-nitrobenzoic acid suggests the potential of nitrobenzoic acid derivatives, like 4-Butoxy-3-nitrobenzoic acid, in antimicrobial applications. This application is important in the development of new antibiotics and antifungal agents (Zvereva et al., 2005).

7. Hazard Assessment in Production Processes

The production process of 4-nitrobenzoic acid, closely related to 4-Butoxy-3-nitrobenzoic acid, involves risks that have been studied using calorimetric techniques. Understanding these hazards is crucial for the safe manufacturing and handling of similar compounds (Andreozzi et al., 1997).

Safety And Hazards

The safety data sheet for 4-Butoxy-3-nitrobenzoic acid indicates that it should be handled in accordance with good industrial hygiene and safety practice .

properties

IUPAC Name

4-butoxy-3-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO5/c1-2-3-6-17-10-5-4-8(11(13)14)7-9(10)12(15)16/h4-5,7H,2-3,6H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMMDYUIWNRMKKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C=C(C=C1)C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20450962
Record name 4-BUTOXY-3-NITROBENZOIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20450962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Butoxy-3-nitrobenzoic acid

CAS RN

4906-28-9
Record name 4-BUTOXY-3-NITROBENZOIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20450962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
RO Clinton, UJ Salvador, SC Laskowski… - Journal of the …, 1952 - ACS Publications
A series of 2-alkoxy-4-amino-and 4-alkylaminobenzoic acidshas been utilized for the preparation of new local anesthetics. The size of the 2-alkoxy group varied from methoxy to rc-…
Number of citations: 20 pubs.acs.org
M Freifelder, MB Moore, MR Vernsten… - Journal of the American …, 1958 - ACS Publications
Recently there has been renewed interest in the dialkylaminoalkyl ester type of local anesthetics, particularly those highly potent ones containing both amino and alkoxy substituents on …
Number of citations: 26 pubs.acs.org

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